![molecular formula C22H17ClN4O5S B187343 N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide CAS No. 6414-62-6](/img/structure/B187343.png)
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a member of the benzamide family and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can induce apoptosis in cancer cells and promote neuroprotection in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages. In neurodegenerative disorders, this compound has been shown to promote neuroprotection by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide in lab experiments is its potent anti-cancer and neuroprotective properties. This compound has been shown to be effective in various in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide. One direction is to further investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another direction is to study the neuroprotective properties of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide and its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
Métodos De Síntesis
The synthesis of N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves several steps. The first step is the reaction of 2-chlorobenzoyl chloride with 3-aminophenylcarbamothioic acid to form the intermediate product. The intermediate product is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. Studies have shown that N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
6414-62-6 |
|---|---|
Nombre del producto |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
Fórmula molecular |
C22H17ClN4O5S |
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C22H17ClN4O5S/c1-32-19-10-9-13(11-18(19)27(30)31)20(28)26-22(33)25-15-6-4-5-14(12-15)24-21(29)16-7-2-3-8-17(16)23/h2-12H,1H3,(H,24,29)(H2,25,26,28,33) |
Clave InChI |
KVNORHVYIUJTBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



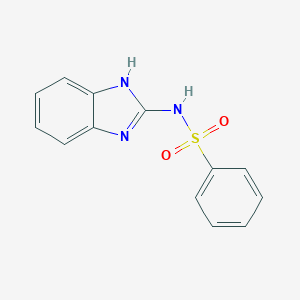

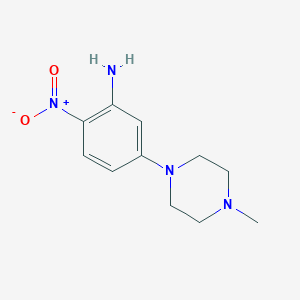
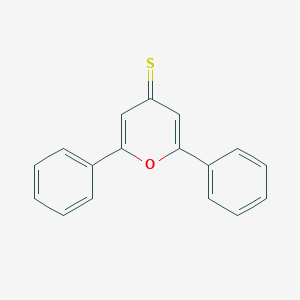
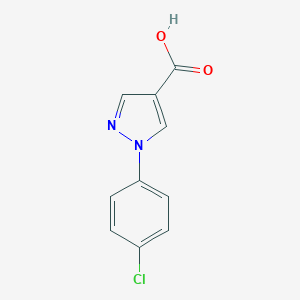


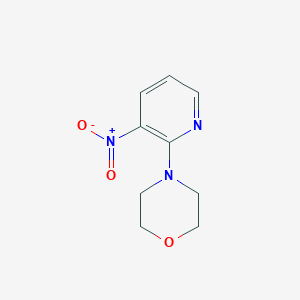
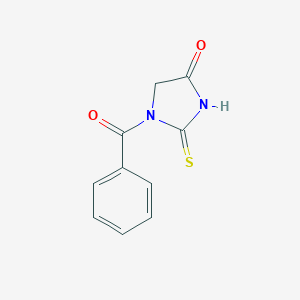


![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
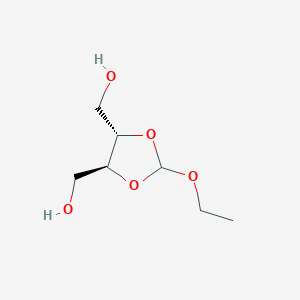
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)